Ergonovine-d3 Maleate Salt
Description
Ergonovine-d3 Maleate Salt is a deuterated analog of Ergonovine Maleate Salt, a compound derived from ergot alkaloids. It is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its isotopic labeling, which enables precise quantification of non-deuterated ergonovine in biological matrices .
Properties
Molecular Formula |
C₂₃H₂₄D₃N₃O₆ |
|---|---|
Molecular Weight |
444.5 |
Synonyms |
(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-(methyl-d3)ethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-(methyl-d3)ethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-(methyl-d3)ethyl]_x000B_lysergami |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Details :
- Molecular Formula : C₂₄H₂₄D₅N₃O₆ (including the maleate counterion) .
- Molecular Weight : 460.53 g/mol .
- CAS Number: 57432-61-8 (unlabeled methyl ergonovine maleate); the deuterated form (Ergonovine-d3 Maleate Salt) is cataloged under TRC E597802 .
- Purity : >95% (HPLC) .
- Storage : Requires storage at -20°C to maintain stability .
Safety Profile :
Classified under acute toxicity (Category 3 for oral, dermal, and inhalation exposure) and reproductive toxicity (Category 2). Handling mandates protective equipment, including gloves, eye protection, and ventilation .
Comparison with Ergonovine Maleate Salt
Ergonovine Maleate Salt (CAS 129-51-1) is the non-deuterated parent compound, used therapeutically as a uterotonic agent and in migraine research. Key differences are outlined below:
Structural Differences: The deuterium atoms in Ergonovine-d3 replace hydrogen atoms in the parent molecule, minimally altering physical properties but significantly affecting mass spectrometry signals. This allows co-elution with the non-deuterated form while providing distinct mass-to-charge ratios for accurate detection .
Analytical Utility :
- Ergonovine Maleate Salt is quantified in pharmaceutical formulations using HPLC or LC-MS, with Ergonovine-d3 serving as an internal standard to correct for matrix effects .
- The non-deuterated form’s therapeutic use requires strict purity testing (e.g., limits on ergotamine and ergotoxine impurities) .
Comparison with Other Deuterated Maleate Salts
Deuterated maleate salts are widely used in analytical chemistry. Examples include Carbinoxamine-d6 Maleate Salt and Chlorpheniramine-d6 Maleate Salt:
Key Similarities :
- All act as internal standards in LC-MS workflows.
- Deuterium labeling ensures minimal chromatographic separation from non-deuterated analogs .
Key Differences :
- The number of deuterium atoms and target analytes vary. For instance, Carbinoxamine-d6 is used in allergy studies, whereas Ergonovine-d3 focuses on obstetric or neurological research .
Regulatory Compliance :
- Ergonovine Maleate Salt is regulated under pharmaceutical guidelines (e.g., USP monographs) .
- Deuterated versions are classified as research chemicals, exempt from therapeutic approval but subject to laboratory safety standards .
Q & A
Q. What strategies optimize the reproducibility of this compound crystallization across laboratories?
- Methodological Answer : Standardize solvent systems (e.g., ethanol-water mixtures) and cooling rates. Use seeding with pre-characterized crystals to control polymorphism. Document batch records with detailed supersaturation levels and agitation parameters. Collaborative studies using shared reference materials (e.g., TRC standards ) improve inter-lab consistency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
